Validated Orthogonal Reactivity at C-4 and C-5 Positions Enables Sequential Derivatization Unavailable to 4-Amino-6-methyl-2H-pyridazin-3-one
Unlike 4-amino-6-methyl-2H-pyridazin-3-one (no 5-nitro group), the target compound possesses a 5-nitro group that can be selectively reduced to a 5-amino group without affecting the 4-amino substituent, enabling the construction of 4,5-diaminopyridazinone intermediates critical for DAAO inhibitor SAR. The nitro group also serves as a precursor for diazotization and subsequent Sandmeyer-type reactions to introduce halogens or other functionalities at the 5-position. In WO 2014/096757, 4-amino-6-methyl-5-nitropyridazin-3(2H)-one was used as the starting material for 14 distinct DAAO inhibitor candidates, achieving IC₅₀ values ranging from 4 nM to 220 nM against recombinant human DAAO, whereas the 5-unsubstituted analog yielded inactive compounds [1].
| Evidence Dimension | Synthetic versatility for DAAO inhibitor library construction |
|---|---|
| Target Compound Data | 14 active DAAO inhibitors synthesized; best IC₅₀ = 4 nM |
| Comparator Or Baseline | 4-Amino-6-methyl-2H-pyridazin-3-one (5-unsubstituted): synthesized analogs inactive against DAAO |
| Quantified Difference | Enables potent DAAO inhibition (IC₅₀ down to 4 nM) vs. no activity from comparator-derived analogs |
| Conditions | In vitro DAAO enzyme assay using recombinant human DAAO expressed in HEK cells with D-serine substrate; structure confirmed by patent examples |
Why This Matters
Procurement of this specific nitro-substituted intermediate is essential for accessing the full structure-activity relationship landscape of 4,5-disubstituted pyridazinone DAAO inhibitors.
- [1] Farnaby, W. et al. Pyridazinones as DAAO Enzyme Inhibitors. PCT Int. Appl. WO 2014096757 A1, June 26, 2014. View Source
